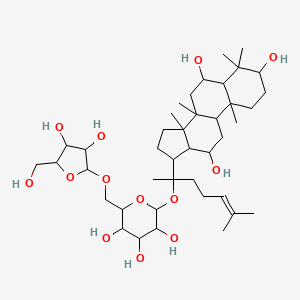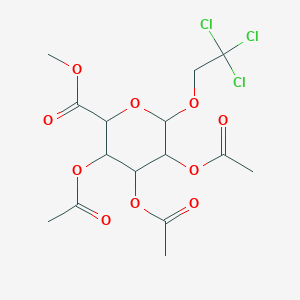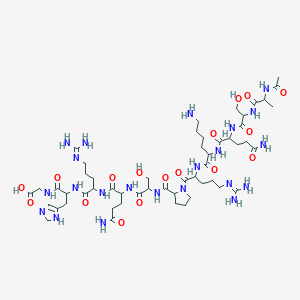
AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH is a peptide consisting of a sequence of amino acids: alanine, serine, glutamine, lysine, arginine, proline, serine, glutamine, arginine, histidine, and glycine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain peptides of high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can revert cystine back to cysteine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation, stability, and reactivity.
Biology
In biological research, such peptides are used to study protein-protein interactions , enzyme-substrate interactions, and cellular signaling pathways. They can also serve as antigens in immunological studies.
Medicine
Peptides have therapeutic potential and are investigated for their roles in drug development . They can act as hormones, enzyme inhibitors, or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products .
Wirkmechanismus
The mechanism of action of peptides like AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH depends on their specific sequence and structure. These peptides can interact with receptors, enzymes, or other proteins , modulating various biological pathways. For example, they may bind to cell surface receptors, triggering intracellular signaling cascades that lead to specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AC-Ala-ser-gln-lys-arg-pro-ser-gln-arg-his-gly-OH: shares similarities with other peptides containing sequences of amino acids, such as or .
Uniqueness
The uniqueness of this compound lies in its specific sequence, which determines its biological activity and interactions . Variations in the sequence or modifications to the terminal groups can significantly alter the peptide’s properties and functions.
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N22O17/c1-26(65-27(2)77)41(82)72-35(23-75)47(88)68-31(12-14-38(54)78)45(86)66-29(8-3-4-16-53)43(84)70-33(10-6-18-62-52(58)59)50(91)74-19-7-11-37(74)49(90)73-36(24-76)48(89)69-32(13-15-39(55)79)46(87)67-30(9-5-17-61-51(56)57)44(85)71-34(20-28-21-60-25-64-28)42(83)63-22-40(80)81/h21,25-26,29-37,75-76H,3-20,22-24,53H2,1-2H3,(H2,54,78)(H2,55,79)(H,60,64)(H,63,83)(H,65,77)(H,66,86)(H,67,87)(H,68,88)(H,69,89)(H,70,84)(H,71,85)(H,72,82)(H,73,90)(H,80,81)(H4,56,57,61)(H4,58,59,62) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQRTSMYDMULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N22O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321392.png)
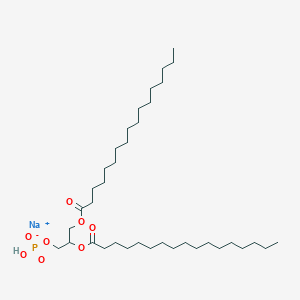
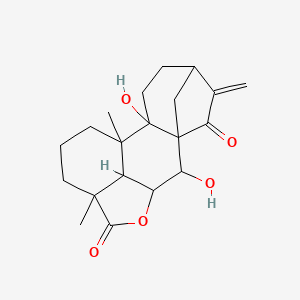
![[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12321420.png)
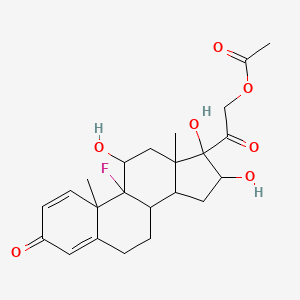
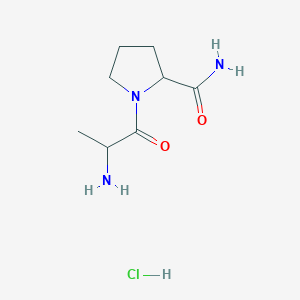
![17-[5-(3,3-dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12321437.png)
![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)
